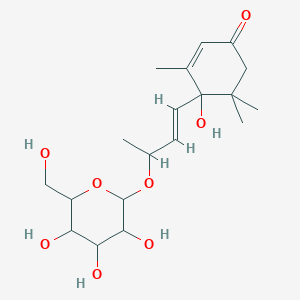

Corchoionol C 9-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

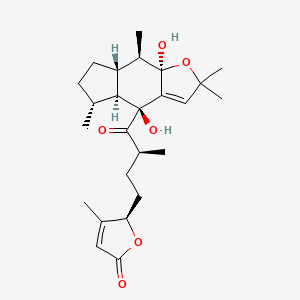

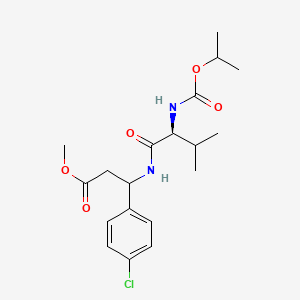

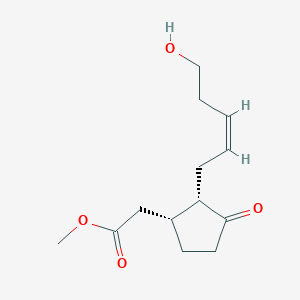

Corchoionol c 9-glucoside, also known as corchoionoside C, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Corchoionol c 9-glucoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Corchoionol c 9-glucoside has been primarily detected in urine. Within the cell, corchoionol c 9-glucoside is primarily located in the cytoplasm. Outside of the human body, corchoionol c 9-glucoside can be found in alcoholic beverages and fruits. This makes corchoionol c 9-glucoside a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Isolation and Structural Analysis

Corchoionol C 9-glucoside, identified as corchoionoside C, has been isolated from mature fruits of Capparis spinosa. The isolation process involved spectroscopic, chiroptic, and chemical evidence, highlighting its significance in phytochemistry and natural product research. This compound is a metabolite of (+)-(S)-abscisic acid, indicating its potential role in plant physiology and biochemistry (Çalış, Kuruüzüm-Uz, Lorenzetto, & Rüedi, 2002).

Role in Traditional Medicine

Corchoionol C 9-glucoside, along with other ionone glucosides, has been found in Corchorus olitorius, a plant known as "moroheiya" in Japanese. These compounds, including corchoionosides A, B, and C, have shown to inhibit histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction, suggesting their potential therapeutic applications in allergy and immune response research (Yoshikawa, Shimada, Saka, Yoshizumi, Yamahara, & Matsuda, 1997).

Nutritional and Pharmacological Applications

A comprehensive review of Corchorus species, including Corchorus olitorius, highlights their nutritional attributes and pharmacological properties. These plants are rich in various phytochemicals such as cardiac glycosides, phenols, flavonoids, and sterols. Corchoionol C 9-glucoside, as part of these phytochemicals, contributes to the plants' antitumor, anticancer, antioxidant, antinociceptive, anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticonvulsant, antidiabetic, antiobesity, and cardiovascular properties, making them valuable for medicinal and functional food applications (Biswas, Dey, Huang, Deng, Birhanie, Zhang, Akhter, Liu, & Li, 2022).

Propriétés

Nom du produit |

Corchoionol C 9-glucoside |

|---|---|

Formule moléculaire |

C19H30O8 |

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+ |

Clé InChI |

SWYRVCGNMNAFEK-AATRIKPKSA-N |

SMILES isomérique |

CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C |

Synonymes |

corchoionoside C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)